molecular formula C24H31N3O5S2 B2810704 Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 486453-35-4

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2810704
CAS RN: 486453-35-4
M. Wt: 505.65
InChI Key: ZJVIJVBNGOYITE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the azepane ring might undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • The phosphine-catalyzed [4 + 2] annulation method allows for the synthesis of highly functionalized tetrahydropyridines, showcasing advanced techniques in creating complex molecules with potential for diverse scientific applications (Zhu, Lan, & Kwon, 2003).
  • Another study presents the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating the versatility of thieno[2,3-c]pyridine derivatives in creating fused systems with potential biological or material science applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential for Biological Activity

  • Research into thieno[2,3-b]pyridine derivatives highlights their potential as anti-inflammatory agents, suggesting that similar compounds may also possess biologically relevant activities (Moloney, 2001).
  • The crystal structure analysis of related compounds can provide insights into their molecular interactions and potential as drug candidates (Chen, Hong, Liu, & Ming-guo, 2012).

Chemical Properties and Reactions

  • Various studies focus on the synthesis and reactions of heterocyclic compounds, offering a foundation for understanding the chemical behavior and application possibilities of complex molecules including tetrahydrothieno[2,3-c]pyridine derivatives (Ahmed, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. It could also be interesting to investigate its potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2/c1-3-26-15-12-19-20(16-26)33-23(21(19)24(29)32-2)25-22(28)17-8-10-18(11-9-17)34(30,31)27-13-6-4-5-7-14-27/h8-11H,3-7,12-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVIJVBNGOYITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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